Metopimazine sulfoxide-d6

Catalog No.
S12887958
CAS No.
M.F
C22H27N3O4S2
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metopimazine sulfoxide-d6

Product Name

Metopimazine sulfoxide-d6

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonyl-5-oxophenothiazin-10-yl)propyl]piperidine-4-carboxamide

Molecular Formula

C22H27N3O4S2

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2

InChI Key

LYAXSKWQPPYTPV-NPUHHBJXSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C

Metopimazine sulfoxide-d6 is a deuterated derivative of metopimazine, a member of the phenothiazine class of compounds, primarily known for its antiemetic properties. Metopimazine itself is utilized to treat nausea and vomiting, particularly in patients undergoing chemotherapy or those suffering from gastroparesis. The compound's chemical formula is C22H27N3O3S2C_{22}H_{27}N_{3}O_{3}S_{2} with a molar mass of approximately 445.60 g/mol . The sulfoxide form represents an oxidation state of the sulfur atom, which alters the compound's pharmacokinetic and pharmacodynamic properties.

Metopimazine undergoes several metabolic transformations in the body, primarily catalyzed by liver amidases rather than cytochrome P450 enzymes. The primary metabolic pathway leads to the formation of metopimazine acid and metopimazine sulfoxide . The sulfoxide form is produced through oxidation reactions involving peracids, which preferentially oxidize the thioether moiety in metopimazine .

The general reaction scheme for synthesizing metopimazine sulfoxide involves:

  • Oxidation: The thioether group in metopimazine is oxidized to form the sulfoxide.
  • Hydrolysis: Subsequent hydrolysis may occur to yield various metabolites, including metopimazine acid.

Metopimazine exhibits significant biological activity as a dopamine D2 and D3 receptor antagonist, which underlies its efficacy as an antiemetic. It has been shown to have peripheral selectivity, meaning it does not readily cross the blood-brain barrier, reducing central nervous system side effects compared to other antiemetics like metoclopramide . Additionally, it demonstrates antihistaminic and anticholinergic properties, contributing to its therapeutic effects.

The compound has been evaluated in clinical studies and has shown comparable efficacy to ondansetron in treating chemotherapy-induced nausea and vomiting, with a favorable side effect profile .

Metopimazine sulfoxide-d6 can be synthesized through several methods:

  • Oxidation of Metopimazine: The primary method involves oxidizing metopimazine using peracids or other oxidizing agents to convert the thioether into a sulfoxide. This process requires careful control of reaction conditions to ensure selectivity and yield .
  • Deuteration: To obtain the deuterated form (sulfoxide-d6), deuterated solvents or reagents can be employed during the synthesis process. This allows for tracing and studying metabolic pathways using nuclear magnetic resonance spectroscopy.
  • Alternative Synthetic Routes: Various patents describe synthetic pathways that involve multiple steps, including protection/deprotection strategies and selective oxidation reactions .

Metopimazine sulfoxide-d6 serves as a valuable compound in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics. Its deuterated form allows for precise tracking in metabolic studies using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Additionally, it may be explored for potential therapeutic applications similar to those of its parent compound.

Interaction studies involving metopimazine sulfoxide-d6 focus on its metabolic pathways and interactions with other drugs. Research indicates that metopimazine does not significantly interact with cytochrome P450 enzymes but is primarily metabolized by amidases . This unique metabolic profile suggests a lower risk for drug-drug interactions compared to other D2 antagonists.

Furthermore, studies have shown that combining metopimazine with other antiemetics can enhance efficacy without significantly increasing adverse effects, making it a candidate for combination therapies in managing nausea and vomiting .

Several compounds are structurally or functionally similar to metopimazine sulfoxide-d6. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseKey Features
MetoclopramideBenzamide derivativeAntiemeticCentral nervous system activity; crosses blood-brain barrier
DomperidoneButyrophenone derivativeAntiemeticPeripheral selectivity; less effective against nausea from chemotherapy
ProchlorperazinePhenothiazineAntipsychotic/antiemeticStronger central effects; broader receptor activity
OndansetronSerotonin antagonistAntiemeticSelective for serotonin receptors; effective against chemotherapy-induced nausea

Metopimazine sulfoxide-d6 stands out due to its peripheral selectivity and minimal central nervous system effects compared to other compounds like metoclopramide and prochlorperazine. Its unique metabolic pathway through amidases also differentiates it from others that rely heavily on cytochrome P450 metabolism .

Deuterium labeling represents a fundamental approach in pharmaceutical chemistry for developing isotopically-labeled internal standards and therapeutic compounds. The incorporation of deuterium atoms into organic molecules can significantly enhance their analytical utility and pharmacokinetic properties [1] [2].

Strategic Positioning of Deuterium Labels

The strategic incorporation of six deuterium atoms in the propyl linker chain of metopimazine sulfoxide-d6 creates an internal standard with nearly identical chromatographic retention and extraction properties to the non-deuterated compound [3]. This positioning ensures minimal perturbation of the molecule's chemical behavior while providing a distinguishable mass shift of six atomic mass units for mass spectrometric analysis [4].

Hydrogen-Deuterium Exchange Methodologies

Several methodologies are available for introducing deuterium labels into pharmaceutical compounds. Direct hydrogen-deuterium exchange reactions using deuterated water (D₂O) as the deuterium source represent the most straightforward approach [5]. These reactions typically proceed under mild conditions (20-100°C) and offer moderate selectivity with deuterium incorporation rates of 70-90% [6].

Metal-catalyzed hydrogen-deuterium exchange employs transition metal catalysts such as palladium, platinum, or rhodium in conjunction with D₂O [7]. This approach achieves high selectivity and incorporation rates of 90-98%, making it particularly suitable for pharmaceutical applications requiring high isotopic purity [8].

Flow chemistry approaches have emerged as promising alternatives for deuterium labeling [9]. These systems utilize electrogenerated deuterium gas from D₂O electrolysis, offering precise control over reaction parameters including temperature, residence time, and deuterium concentration [10]. Flow chemistry methods typically achieve deuterium incorporation rates of 85-95% under controlled conditions (20-60°C) [10].

Selectivity and Efficiency Considerations

The selectivity of deuterium incorporation is critically dependent on the chemical environment of the target hydrogen atoms [11]. In the case of metopimazine sulfoxide-d6, the propyl chain hydrogens are more susceptible to deuterium exchange due to their aliphatic nature and proximity to the nitrogen heteroatom [3]. This preferential exchange allows for site-specific labeling without significant incorporation at other positions within the molecule [12].

N-heterocyclic carbene-promoted exchange has demonstrated exceptional utility for aldehydic positions, achieving >95% deuterium incorporation [7]. However, for aliphatic positions such as those in the metopimazine propyl chain, alternative approaches including acid-mediated exchange or catalytic reduction with deuterium gas may be more appropriate [6].

Sulfoxidation Mechanisms in Phenothiazine Systems

The oxidation of sulfur centers in phenothiazine systems proceeds through well-defined mechanistic pathways that are influenced by both electronic and steric factors [13] [14].

Mechanistic Pathways for Sulfur Oxidation

Electrophilic oxidation mechanisms predominate in phenothiazine sulfoxidation reactions [15]. These processes involve the initial formation of a sulfur radical cation through single-electron transfer, followed by nucleophilic attack by water or hydroxide ion to form the sulfoxide product [16]. The reaction proceeds via a persulfoxide intermediate, which subsequently transfers oxygen to a second sulfide molecule [17].

Peracid-mediated oxidation represents the most commonly employed method for phenothiazine sulfoxidation [14]. Meta-chloroperbenzoic acid (m-CPBA) serves as an effective electrophilic oxidant, achieving high selectivity for sulfoxide formation under mild conditions (0-25°C) [15]. The mechanism involves direct oxygen transfer from the peracid to the sulfur center through a concerted process [18].

Hydrogen peroxide oxidation offers an environmentally benign alternative for sulfoxidation reactions [14]. Under acidic conditions, hydrogen peroxide can achieve selective sulfoxide formation, although longer reaction times (2-6 hours) are typically required compared to peracid oxidants [14]. The mechanism involves protonation of hydrogen peroxide to form a more electrophilic species that subsequently attacks the sulfur center [19].

Electronic Effects in Phenothiazine Oxidation

The electronic environment of the phenothiazine ring system significantly influences the reactivity toward oxidizing agents [20]. The presence of electron-withdrawing groups, such as the methylsulfonyl substituent in metopimazine, decreases the electron density at the sulfur center, thereby reducing its nucleophilicity and requiring more vigorous oxidation conditions [15].

Substitution pattern effects on the phenothiazine ring can dramatically alter the oxidation selectivity [20]. Electron-donating substituents increase sulfur nucleophilicity and favor rapid oxidation, while electron-withdrawing groups lead to more controlled oxidation kinetics and improved selectivity for mono-oxidation products [15].

Reaction Kinetics and Selectivity

The kinetics of phenothiazine sulfoxidation follow second-order behavior, with rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹ depending on the oxidant and reaction conditions [17]. Temperature effects are particularly pronounced, with reaction rates increasing exponentially with temperature according to the Arrhenius equation [14].

Solvent effects play a crucial role in determining both reaction rate and selectivity [14]. Polar protic solvents such as methanol and water generally favor sulfoxide formation, while aprotic solvents may lead to over-oxidation to sulfone products [21]. The choice of solvent system must balance reaction efficiency with product selectivity.

Purification and Isolation Methodologies

The purification of deuterated sulfoxide compounds requires specialized techniques that account for the subtle differences in physical properties between isotopologs [22].

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) represents the gold standard for purifying deuterated pharmaceutical compounds [23]. Reverse-phase HPLC using C18 stationary phases can achieve baseline separation of deuterated and non-deuterated species, with typical purities of 95-99% achievable [10]. The elution order is generally predictable, with deuterated compounds eluting slightly earlier due to reduced hydrophobic interactions [23].

Column chromatography using silica gel remains a versatile and cost-effective purification method for deuterated compounds [22]. Normal-phase systems using hexane-ethyl acetate gradients are particularly effective for separating sulfoxide products from unreacted starting materials and over-oxidation products [24]. Typical recovery rates of 70-85% can be achieved with purities of 85-95% [22].

Crystallization Strategies

Recrystallization from appropriate solvent systems can provide high-purity deuterated compounds with excellent removal of related impurities [25]. For metopimazine sulfoxide-d6, recrystallization from dichloromethane-acetone mixtures has proven effective, yielding crystalline products with purities exceeding 95% [26]. The process typically requires 4-24 hours but provides excellent purification efficiency [25].

Controlled precipitation techniques can be employed for large-scale purification [26]. The addition of anti-solvents such as diethyl ether or hexane to concentrated solutions can induce selective crystallization of the desired product while leaving impurities in solution [27].

Extraction and Isolation Protocols

Liquid-liquid extraction serves as an efficient initial purification step [26]. Dichloromethane-water systems are particularly effective for extracting organic sulfoxide products from aqueous reaction mixtures [27]. Recovery rates typically exceed 85-95%, making this approach suitable for preliminary purification [26].

Solid-phase extraction using C18 cartridges can provide selective retention and elution of deuterated compounds [22]. This technique is particularly valuable for processing biological samples or complex reaction mixtures containing multiple components [10].

Stability Considerations in Synthetic Processes

The stability of deuterated sulfoxide compounds during synthesis and storage requires careful attention to environmental factors and degradation pathways [28] [29].

Chemical Stability Factors

Oxidative stability represents a primary concern for sulfoxide compounds [28]. The sulfoxide functionality is susceptible to further oxidation to sulfone under acidic conditions or in the presence of oxidizing agents [30]. Maintaining neutral to slightly basic pH conditions (pH 7-9) helps minimize this degradation pathway [31].

Hydrolytic stability is generally excellent for phenothiazine sulfoxides under normal storage conditions [32]. However, prolonged exposure to strongly acidic or basic conditions can lead to decomposition through alternative pathways [28]. The deuterium labels themselves are chemically stable and do not undergo exchange under normal storage conditions [33].

Light and Atmospheric Protection

Photostability considerations are important for phenothiazine derivatives, which can undergo photodegradation through radical mechanisms [31]. Storage in amber containers or under subdued lighting conditions helps preserve compound integrity [32]. Light-protected storage can extend shelf life to 6-12 months under ambient conditions [31].

Inert atmosphere storage provides additional protection against oxidative degradation [34]. Storage under nitrogen or argon atmosphere is particularly beneficial for sensitive compounds and can extend shelf life to 12-18 months [31]. This approach is especially valuable for research-grade materials requiring the highest stability [34].

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

467.18195917 g/mol

Monoisotopic Mass

467.18195917 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types